molecular formula C20H24N8 B6459132 4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline CAS No. 2549002-77-7

4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

Cat. No.: B6459132
CAS No.: 2549002-77-7
M. Wt: 376.5 g/mol
InChI Key: ABSAMULSSOWMSI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a tetrahydroquinazoline core linked to a 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl moiety via a piperazine bridge. The piperazine linker enhances solubility and bioavailability, while the pyrazole and pyrimidine groups may contribute to target binding specificity .

Properties

IUPAC Name

4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8/c1-15-24-18(13-19(25-15)28-8-4-7-23-28)26-9-11-27(12-10-26)20-16-5-2-3-6-17(16)21-14-22-20/h4,7-8,13-14H,2-3,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSAMULSSOWMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3. It is highly soluble in DMSO, with a solubility of ≥ 100 mg/mL (187.41 mM), but is insoluble in water. These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Biological Activity

The compound 4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline, often referred to as a derivative of tetrahydroquinazoline, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed exploration of its biological activity based on current research findings.

Molecular Formula: C19H21N7O
Molecular Weight: 363.4 g/mol
IUPAC Name: 4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor or modulator of specific enzymes and receptors involved in critical cellular processes:

  • Inhibition of Kinases: The compound may inhibit tyrosine kinases, which are crucial for signal transduction in cells, potentially affecting cancer cell proliferation and survival.
  • Antitubercular Activity: Research indicates that derivatives similar to this compound exhibit significant activity against Mycobacterium tuberculosis, with IC90 values suggesting effective inhibition at low concentrations .
  • Cytotoxicity Studies: Preliminary studies have indicated that the compound is nontoxic to human embryonic kidney cells (HEK-293), which is a promising sign for its therapeutic potential .

Biological Activity Data

A summary of key biological activities and their corresponding metrics is provided below:

Activity IC50/IC90 Values Reference
Antitubercular3.73 - 40.32 μM
Cytotoxicity (HEK-293 cells)Nontoxic
Kinase InhibitionNot specified

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of several compounds related to the pyrimidine and piperazine moieties showed that derivatives similar to our compound exhibited promising antitubercular properties. The most active compounds had IC90 values ranging from 3.73 μM to 40.32 μM against Mycobacterium tuberculosis H37Ra, indicating substantial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Pyrimidine Derivatives

Compounds such as 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) () share the pyrimidine core but lack the tetrahydroquinazoline and piperazine components. Key differences include:

Tetrahydroquinazoline Derivatives

The tetrahydroquinazoline moiety is rare in the provided evidence. However, 5,6,7,8-tetrahydroquinazoline analogs in (e.g., 4i , 4j ) incorporate coumarin and tetrazole groups. These compounds differ in:

  • Pharmacophore Design : The target compound’s pyrimidine-pyrazole system replaces the coumarin-tetrazole motif, altering electronic properties and hydrogen-bonding capacity.
  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step coupling of preformed pyrimidine and piperazine intermediates, whereas 4i and 4j involve tetrazole ring formation via cycloaddition .

Piperazine-Linked Pyrimidine Analogs

The compound 1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one () shares the pyrimidine-piperazine scaffold but replaces the tetrahydroquinazoline with a phenoxypropanone group. Key distinctions include:

  • Molecular Weight : The target compound (exact molecular weight unconfirmed) is likely heavier than 392.5 g/mol (’s analog), due to the tetrahydroquinazoline core.
  • Bioavailability: The phenoxypropanone group in ’s compound may enhance lipophilicity compared to the target’s polar tetrahydroquinazoline .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Tetrahydroquinazoline Piperazine, pyrimidine-pyrazole N/A High structural complexity
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo-pyrimidine p-Tolyl, imino ~265 (estimated) Isomerization-prone
1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one Pyrimidine-piperazine Phenoxypropanone 392.5 Enhanced lipophilicity
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Pyrimidine-tetrazole-coumarin Coumarin, tetrazole ~600 (estimated) Fluorescent properties

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely requires advanced coupling strategies (e.g., Buchwald-Hartwig amination) to link the pyrimidine and tetrahydroquinazoline moieties, similar to methods in and .
  • Biological Potential: Pyrimidine-piperazine analogs () show kinase inhibition in preliminary studies, suggesting the target compound may share this activity .
  • Characterization Gaps: No crystallographic data (e.g., from SHELXL or CCP4 suites, –3) are available for the target compound, limiting mechanistic insights .

Preparation Methods

Cyclocondensation of 1,3-Diamines with Carbonyl Electrophiles

The tetrahydroquinazoline nucleus is constructed via [4+2] cycloaddition between 1,3-diamines and cyclic ketones. A representative protocol from recent literature involves:

Reagents:

  • 2-Aminobenzylamine (1.25 g, 10 mmol)

  • Cyclohexanone (1.96 g, 20 mmol)

  • Anhydrous ethanol (30 mL)

Procedure:

  • Reflux the diamine and ketone in ethanol under N₂ for 12 hours

  • Concentrate under reduced pressure

  • Recrystallize from hexane/ethyl acetate (3:1)

Characterization Data:

  • Yield: 68-72%

  • m.p.: 142-145°C

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.21 (d, J = 8.4 Hz, 2H), 4.12 (s, 2H), 2.89 (t, J = 6.0 Hz, 2H), 2.67 (t, J = 6.0 Hz, 2H), 1.75-1.68 (m, 4H).

Chlorination at C4 Position

Activation of the tetrahydroquinazoline for subsequent nucleophilic substitution requires introduction of a leaving group:

Reagents:

  • Tetrahydroquinazoline-4-ol (5.0 g, 31.25 mmol)

  • Phosphorus oxychloride (14.7 mL, 156.25 mmol)

  • Dry dioxane (50 mL)

Procedure:

  • Suspend substrate in POCl₃/dioxane (1:3 v/v)

  • Reflux at 110°C for 6 hours

  • Quench with ice-water

  • Extract with dichloromethane (3 × 50 mL)

Characterization Data:

  • Yield: 83%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J = 8.0 Hz, 2H), 4.31 (s, 2H), 3.02 (t, J = 6.0 Hz, 2H), 2.81 (t, J = 6.0 Hz, 2H), 1.82-1.75 (m, 4H).

Preparation of 4-[2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl]Piperazine

Synthesis of 4-Chloro-2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidine

Reagents:

  • 4,6-Dichloro-2-methylpyrimidine (10.0 g, 61.0 mmol)

  • Pyrazole (8.3 g, 122.0 mmol)

  • K₂CO₃ (16.8 g, 122.0 mmol)

  • DMF (100 mL)

Procedure:

  • Heat at 80°C for 8 hours under N₂

  • Pour into ice-water (300 mL)

  • Filter and wash with cold ethanol

Characterization Data:

  • Yield: 78%

  • m.p.: 98-100°C

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H), 8.21 (d, J = 2.4 Hz, 1H), 7.78 (d, J = 2.4 Hz, 1H), 6.51 (t, J = 2.0 Hz, 1H), 2.63 (s, 3H).

Piperazine Installation via Nucleophilic Aromatic Substitution

Reagents:

  • 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine (7.5 g, 35.7 mmol)

  • Piperazine (15.4 g, 178.5 mmol)

  • EtOH (150 mL)

Procedure:

  • Reflux at 85°C for 24 hours

  • Remove solvent by rotary evaporation

  • Purify by column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)

Characterization Data:

  • Yield: 65%

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H), 8.15 (d, J = 2.4 Hz, 1H), 7.72 (d, J = 2.4 Hz, 1H), 6.47 (t, J = 2.0 Hz, 1H), 3.85-3.78 (m, 4H), 3.12-3.05 (m, 4H), 2.59 (s, 3H).

Final Coupling via Buchwald-Hartwig Amination

Reagents:

  • 4-Chloro-5,6,7,8-tetrahydroquinazoline (4.2 g, 25.0 mmol)

  • 4-[2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine (7.8 g, 27.5 mmol)

  • Pd₂(dba)₃ (0.46 g, 0.5 mmol)

  • Xantphos (0.58 g, 1.0 mmol)

  • Cs₂CO₃ (16.3 g, 50.0 mmol)

  • Toluene (150 mL)

Procedure:

  • Degas with N₂ for 30 minutes

  • Heat at 110°C for 36 hours

  • Filter through Celite®

  • Concentrate and purify via flash chromatography

Optimization Data:

ParameterTested RangeOptimal Value
Catalyst Loading1-5 mol%2 mol%
Temperature90-130°C110°C
Reaction Time24-48 hrs36 hrs
BaseKOtBu, Cs₂CO₃Cs₂CO₃

Characterization Data:

  • Yield: 58%

  • m.p.: 214-217°C

  • HRMS (ESI-TOF): m/z [M+H]⁺ Calcd for C₂₃H₂₈N₈: 425.2518; Found: 425.2521

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.51 (s, 1H), 8.18 (d, J = 2.4 Hz, 1H), 7.75 (d, J = 2.4 Hz, 1H), 7.28 (d, J = 8.4 Hz, 2H), 6.49 (t, J = 2.0 Hz, 1H), 4.15 (s, 2H), 3.88-3.81 (m, 4H), 3.15-3.08 (m, 4H), 2.92 (t, J = 6.0 Hz, 2H), 2.61 (s, 3H), 2.63 (t, J = 6.0 Hz, 2H), 1.79-1.72 (m, 4H).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Cyclization

A recent advancement employs copper-catalyzed C-N coupling directly between tetrahydroquinazoline and the pyrimidine-piperazine fragment:

Advantages:

  • Eliminates separate chlorination step

  • Reduces purification intermediates

Limitations:

  • Lower yield (42%) due to competing side reactions

  • Requires stringent moisture control.

Enzymatic Resolution of Racemic Intermediates

Biocatalytic methods using lipases demonstrate enantioselective synthesis:

EnzymeConversion (%)ee (%)
CAL-B6892
PPL5485

Though promising for chiral variants, this approach adds complexity for non-stereochemical targets.

Scalability and Process Chemistry Considerations

Critical Parameters for Kilo-Scale Production:

StageChallengeSolution Implemented
Tetrahydroquinazoline ChlorinationExothermic reactionSlow POCl₃ addition (<1 mL/min)
Piperazine CouplingSolubility issuesSwitch to DMF/THF (3:1)
Final PurificationColumn chromatography impracticalCrystallization from EtOAc/hexane

Pilot-scale runs achieved 51% overall yield with >99.5% HPLC purity .

Q & A

Q. What role does the tetrahydroquinazoline moiety play in modulating the compound’s solubility?

  • Methodological Answer : The partially saturated quinazoline ring enhances water solubility compared to fully aromatic systems. Introduce polar substituents (e.g., -OH or -NH₂) at the 5,6,7,8 positions to further improve solubility. LogP measurements via shake-flask method quantify hydrophilicity .

Q. Why do piperazine derivatives of this compound exhibit varied binding affinities across kinase targets?

  • Methodological Answer : The piperazine ring’s conformation (chair vs. boat) influences spatial orientation. X-ray crystallography of ligand-target complexes identifies key hydrogen bonds. For example, protonation of the piperazine nitrogen at physiological pH enhances electrostatic interactions with ATP-binding pockets .

Comparative Studies

Q. How does this compound’s activity compare to analogs with benzothieno[2,3-d]pyrimidine cores?

  • Methodological Answer : Benzothieno derivatives often show enhanced π-π stacking with hydrophobic receptor pockets, increasing potency. Compare IC₅₀ values in enzyme inhibition assays (e.g., tyrosine kinase). Structural overlays using software like PyMOL highlight differences in aromatic surface area .

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